molecular formula C12H13ClO3 B123400 Ethyl 4-(3-chlorophenyl)-4-oxobutyrate CAS No. 147374-00-3

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

Cat. No. B123400
CAS RN: 147374-00-3
M. Wt: 240.68 g/mol
InChI Key: KPAPWOAZDOMSPX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, also known as Ethyl (3-chlorobenzoyl)acetate or Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is a chemical compound with the molecular formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate consists of a chlorinated phenyl group attached to a carbonyl group, which is further connected to an ethyl ester group .


Physical And Chemical Properties Analysis

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has a density of 1.213 g/mL at 25 °C and a boiling point of 257-258 °C . It also has a refractive index of 1.5460 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing antimicrobial agents. The compound’s structure allows for the incorporation of various pharmacophores that can enhance its activity against a range of microbial pathogens. Research indicates that derivatives of this compound exhibit promising antibacterial activity, which is crucial in the fight against antibiotic-resistant strains .

Material Science: Organic Semiconductors

In the field of material science, this compound is utilized as a precursor for synthesizing organic semiconductors. Its molecular structure is conducive to creating pi-conjugated systems that are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are pivotal in advancing flexible electronics and display technologies .

Industrial Chemistry: Synthesis of Fine Chemicals

The compound serves as a versatile intermediate in the synthesis of fine chemicals used in various industrial applications. Its reactivity enables it to undergo transformations such as oxidative cross-coupling and chlorination, leading to the production of valuable chemical entities. These synthesized chemicals have applications ranging from pharmaceuticals to agrochemicals, showcasing the compound’s industrial significance .

Pharmacology: Drug Development

In pharmacology, Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is investigated for its role in drug development. The compound’s ability to be modified into various derivatives makes it a valuable tool for creating new drug candidates with enhanced pharmacokinetic properties. This adaptability is essential for designing drugs with better efficacy and reduced side effects .

Organic Synthesis: Heterocyclic Compounds

This compound is also significant in organic synthesis, particularly in the construction of heterocyclic compounds. Its chemical structure allows for reactions that lead to the formation of rings containing nitrogen, sulfur, or oxygen atoms. These heterocycles are important in developing pharmaceuticals, agrochemicals, and dyes .

Agrochemicals: Pesticide Development

Lastly, the compound’s derivatives are being studied for their use in developing new pesticides. The structural flexibility of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate enables the creation of compounds that can target specific pests, offering a more tailored approach to pest management in agriculture .

Safety and Hazards

While specific safety data for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate was not found, related compounds suggest that precautions should be taken to avoid skin and eye contact, and inhalation . It should be used only in well-ventilated areas and personal protective equipment like dust masks, eyeshields, and gloves should be worn .

Future Directions

While specific future directions for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate were not found, related compounds like functionalized quinoline derivatives have been synthesized for use in therapeutic medicine .

Mechanism of Action

properties

IUPAC Name

ethyl 4-(3-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAPWOAZDOMSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645575
Record name Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

CAS RN

147374-00-3
Record name Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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